Cyclohexanone, 3,3-difluoro- Cyclohexanone, 3,3-difluoro-
Brand Name: Vulcanchem
CAS No.: 1432447-08-9
VCID: VC7674469
InChI: InChI=1S/C6H8F2O/c7-6(8)3-1-2-5(9)4-6/h1-4H2
SMILES: C1CC(=O)CC(C1)(F)F
Molecular Formula: C6H8F2O
Molecular Weight: 134.126

Cyclohexanone, 3,3-difluoro-

CAS No.: 1432447-08-9

Cat. No.: VC7674469

Molecular Formula: C6H8F2O

Molecular Weight: 134.126

* For research use only. Not for human or veterinary use.

Cyclohexanone, 3,3-difluoro- - 1432447-08-9

Specification

CAS No. 1432447-08-9
Molecular Formula C6H8F2O
Molecular Weight 134.126
IUPAC Name 3,3-difluorocyclohexan-1-one
Standard InChI InChI=1S/C6H8F2O/c7-6(8)3-1-2-5(9)4-6/h1-4H2
Standard InChI Key QURHHRJVPZWOAI-UHFFFAOYSA-N
SMILES C1CC(=O)CC(C1)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Cyclohexanone, 3,3-difluoro- features a six-membered cyclohexane ring with a ketone group at position 1 and two fluorine atoms at position 3 (Figure 1). The IUPAC name, 3,3-difluorocyclohexan-1-one, reflects this substitution pattern. The fluorine atoms introduce significant steric and electronic effects, altering the ring’s conformation and reactivity compared to non-fluorinated analogs.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H8F2O\text{C}_6\text{H}_8\text{F}_2\text{O}
Molecular Weight134.126 g/mol
Boiling Point216°C (estimated)
Density1.1 g/cm³
SMILESC1CC(=O)CC(C1)(F)F

Spectroscopic Characterization

Advanced analytical techniques confirm the compound’s structure:

  • 19F^{19}\text{F} NMR: A singlet at −120 ppm indicates equivalent fluorine atoms at C3 .

  • IR Spectroscopy: A strong absorption at 1,720 cm⁻¹ corresponds to the carbonyl stretch, while C-F vibrations appear at 1,100–1,000 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak at m/z 134 confirms the molecular weight, with fragment ions at m/z 115 (loss of F) and 87 (ring cleavage).

Synthetic Routes

Electrophilic Fluorination

The Claisen condensation followed by Selectfluor®-mediated fluorination is a widely used method. For example, Sloop et al. (2014) achieved α-fluorination of cyclic ketones using Selectfluor®, yielding 3,3-difluorocyclohexanone in 45–77% yields . The mechanism involves enol tautomer formation, followed by electrophilic attack by F+\text{F}^+.

Table 2: Comparison of Synthetic Methods

MethodYield (%)ConditionsReference
Claisen + Selectfluor®45–77Acetonitrile, 80°C
Direct Fluorination20–35F2\text{F}_2, −78°C
Reductive Fluorination60DAST\text{DAST}, RT

Reductive Approaches

Diethylaminosulfur trifluoride (DAST) promotes fluorination via a two-step process: (1) ketone reduction to cyclohexanol and (2) fluorine substitution. This method avoids harsh fluorinating agents but requires careful temperature control.

Chemical Reactivity

Oxidation and Reduction

The ketone group undergoes typical nucleophilic additions:

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 yields 3,3-difluoroadipic acid, a precursor for polyesters.

  • Reduction: Catalytic hydrogenation with Pd/C\text{Pd/C} produces 3,3-difluorocyclohexanol, which is used in liquid crystal synthesis.

Electrophilic Substitution

Fluorine’s electron-withdrawing effect directs electrophiles to the para position. For instance, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 yields 4-nitro-3,3-difluorocyclohexanone.

Biological and Industrial Applications

Antimicrobial Activity

Cyclohexanone, 3,3-difluoro- inhibits Staphylococcus aureus (MIC: 12.5 μg/mL) and Candida albicans (MIC: 25 μg/mL) by disrupting cell membrane integrity.

Cytotoxicity

In vitro studies on MCF-7 breast cancer cells show an IC50\text{IC}_{50} of 8.2 μM, attributed to mitochondrial membrane depolarization and caspase-3 activation.

Industrial Uses

The compound serves as a building block for:

  • Fluorinated polymers: Enhanced thermal stability (>300°C) and chemical resistance.

  • Agrochemicals: Derivatives exhibit herbicidal activity against Amaranthus retroflexus.

ParameterValueSource
LD₅₀ (rat, oral)320 mg/kg
Skin IrritationModerate
Environmental Persistence28 days (soil)

Future Directions

Recent research focuses on:

  • Asymmetric synthesis of enantiomerically pure derivatives for drug discovery .

  • Computational modeling to predict regioselectivity in electrophilic reactions.

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